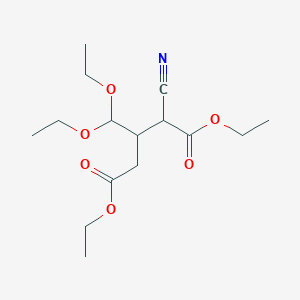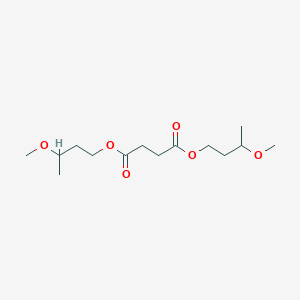
Bis(3-methoxybutyl) butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methoxybutyl) butanedioate is an organic compound with the molecular formula C14H26O6. It is characterized by the presence of ester functional groups, which are derived from butanedioic acid and 3-methoxybutanol. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methoxybutyl) butanedioate typically involves the esterification reaction between butanedioic acid (succinic acid) and 3-methoxybutanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Bis(3-methoxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Butanedioic acid and methoxybutanoic acid.
Reduction: 3-methoxybutanol and butanediol.
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Bis(3-methoxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials
作用機序
The mechanism of action of bis(3-methoxybutyl) butanedioate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bonds are cleaved by esterases, leading to the formation of butanedioic acid and 3-methoxybutanol. These products can then participate in various metabolic pathways within the cell .
類似化合物との比較
Similar Compounds
- 1,4-bis(3S)-3-methoxybutyl butanedioate
- Bis(3-methoxybutyl) ethanediperoxoate
- Butanoic acid, 3-methylbutyl ester
Uniqueness
Bis(3-methoxybutyl) butanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and better solubility in organic solvents, making it more suitable for certain industrial applications .
特性
CAS番号 |
56045-71-7 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC名 |
bis(3-methoxybutyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-11(17-3)7-9-19-13(15)5-6-14(16)20-10-8-12(2)18-4/h11-12H,5-10H2,1-4H3 |
InChIキー |
NQQXSMSMEDVFBP-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)CCC(=O)OCCC(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


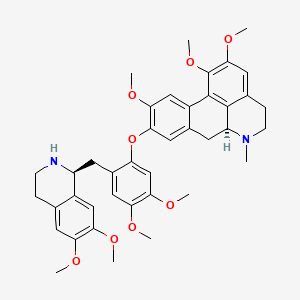
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


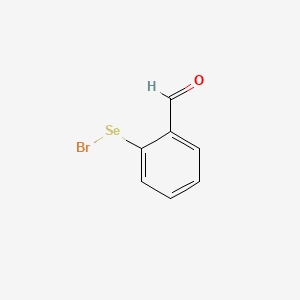

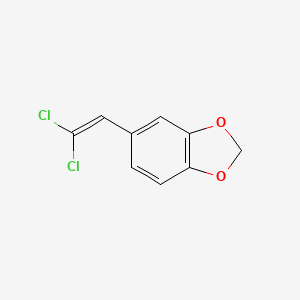
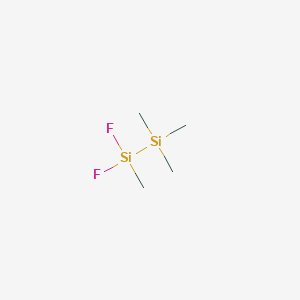
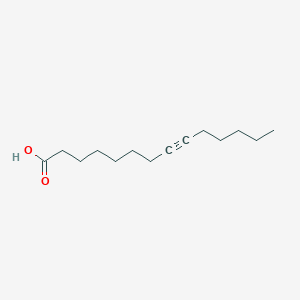
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
